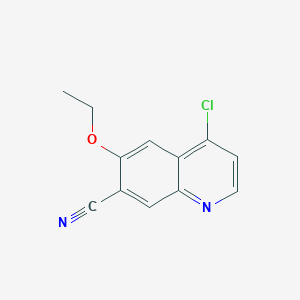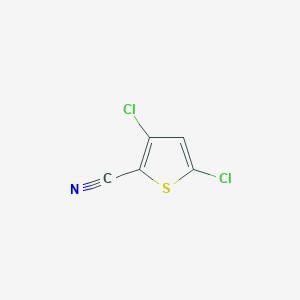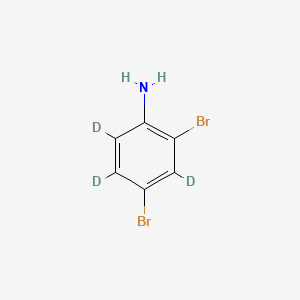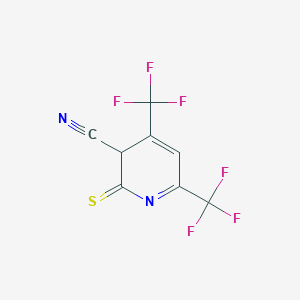
3-(1-Boc-piperidin-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Boc-piperidin-3-yl)acrylic acid is a compound that features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-piperidin-3-yl)acrylic acid typically involves the protection of piperidine with a Boc group followed by the introduction of the acrylic acid moiety. One common method involves the reaction of Boc-protected piperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Boc-piperidin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The acrylic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The double bond in the acrylic acid can be reduced to form saturated derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the acrylic acid.
Substitution: Free amine derivatives.
Applications De Recherche Scientifique
3-(1-Boc-piperidin-3-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify peptides and proteins for studying biological processes.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1-Boc-piperidin-3-yl)acrylic acid depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, the compound can interact with enzymes and receptors, leading to changes in cellular processes. The Boc group provides protection during synthetic steps and can be removed to reveal the active amine functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Boc-piperidin-4-yl)acrylic acid: Similar structure but with the acrylic acid moiety attached to the 4-position of the piperidine ring.
3-(1-Boc-piperidin-2-yl)acrylic acid: Similar structure but with the acrylic acid moiety attached to the 2-position of the piperidine ring.
Uniqueness
3-(1-Boc-piperidin-3-yl)acrylic acid is unique due to the specific positioning of the acrylic acid moiety at the 3-position of the piperidine ring. This positioning can influence the reactivity and properties of the compound, making it suitable for specific synthetic and biological applications.
Propriétés
Formule moléculaire |
C13H21NO4 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
(Z)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)/b7-6- |
Clé InChI |
UZJNJAMJSKLINB-SREVYHEPSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCCC(C1)/C=C\C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



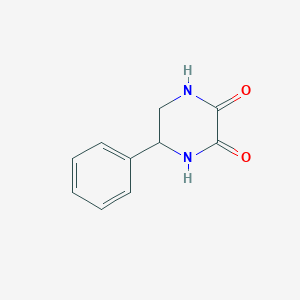


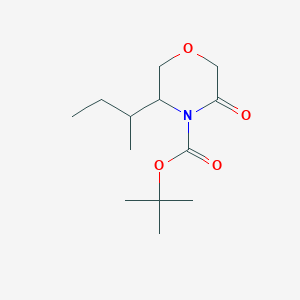
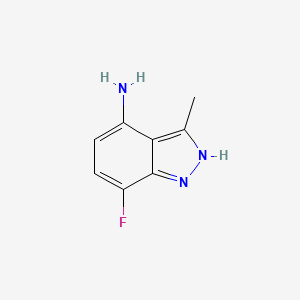

![3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13902443.png)
